molecular formula C10H9ClN4O4 B13323601 5-Chloro-2-morpholino-6-nitrooxazolo[4,5-b]pyridine

5-Chloro-2-morpholino-6-nitrooxazolo[4,5-b]pyridine

Cat. No.: B13323601
M. Wt: 284.65 g/mol
InChI Key: BXWLLQKAXPFBJL-UHFFFAOYSA-N
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Description

5-Chloro-2-morpholino-6-nitrooxazolo[4,5-b]pyridine is a heterocyclic compound with the molecular formula C10H9ClN4O4. It is characterized by the presence of a chloro group, a morpholino group, and a nitro group attached to an oxazolo[4,5-b]pyridine core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-morpholino-6-nitrooxazolo[4,5-b]pyridine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-chloro-3-nitropyridine with morpholine in the presence of a base, followed by cyclization to form the oxazolo[4,5-b]pyridine ring . The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-morpholino-6-nitrooxazolo[4,5-b]pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Chloro-2-morpholino-6-nitrooxazolo[4,5-b]pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Chloro-2-morpholino-6-nitrooxazolo[4,5-b]pyridine involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact pathways and molecular targets can vary depending on the specific application and the modifications made to the compound .

Comparison with Similar Compounds

Similar Compounds

  • 5-Chloro-2-morpholino-6-nitrothiazolo[4,5-b]pyridine
  • 5-Chloro-2-morpholino-6-nitroimidazo[4,5-b]pyridine
  • 5-Chloro-2-morpholino-6-nitrobenzoxazolo[4,5-b]pyridine

Uniqueness

5-Chloro-2-morpholino-6-nitrooxazolo[4,5-b]pyridine is unique due to its specific combination of functional groups and the oxazolo[4,5-b]pyridine core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

Molecular Formula

C10H9ClN4O4

Molecular Weight

284.65 g/mol

IUPAC Name

5-chloro-2-morpholin-4-yl-6-nitro-[1,3]oxazolo[4,5-b]pyridine

InChI

InChI=1S/C10H9ClN4O4/c11-8-6(15(16)17)5-7-9(12-8)13-10(19-7)14-1-3-18-4-2-14/h5H,1-4H2

InChI Key

BXWLLQKAXPFBJL-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=NC3=C(O2)C=C(C(=N3)Cl)[N+](=O)[O-]

Origin of Product

United States

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